molecular formula C10H18O2 B14059501 (1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol

Cat. No.: B14059501
M. Wt: 170.25 g/mol
InChI Key: MOILFCKRQFQVFS-PKKLKZMXSA-N
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Description

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[311]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by selective reduction and hydroxylation steps. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce different alcohol derivatives.

Scientific Research Applications

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a similar structure but different functional groups.

    Borneol: Another bicyclic compound with hydroxyl groups, but with different stereochemistry.

    Isoborneol: Similar to borneol but with a different arrangement of atoms.

Uniqueness

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m1/s1

InChI Key

MOILFCKRQFQVFS-PKKLKZMXSA-N

Isomeric SMILES

C[C@]1(C2CC(C2(C)C)CC1O)O

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C

Origin of Product

United States

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